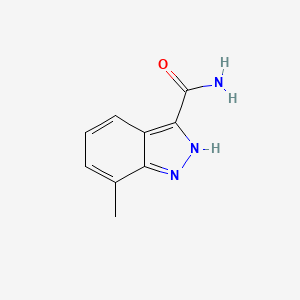

7-Methyl-1H-indazole-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-2H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-3-2-4-6-7(5)11-12-8(6)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSCRWMFFJOPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(NN=C12)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Methyl-1H-indazole-3-carboxamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methyl-1H-indazole-3-carboxamide, a molecule of significant interest within the broader class of indazole derivatives. Due to the limited publicly available data on this specific compound, this guide focuses on its synthetic pathway, drawing from established methodologies for analogous structures, and explores its potential biological significance based on the well-documented activities of the 1H-indazole-3-carboxamide core.

Physicochemical Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 7-Methyl-1H-indazole-3-carboxylic acid | 1000340-53-3 | C₉H₈N₂O₂ | 176.17 |

| This compound | Not Available | C₉H₉N₃O | 175.19 (Calculated) |

Synthetic Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 7-methyl-indole. The first step involves the formation of the indazole ring system to yield 7-Methyl-1H-indazole-3-carboxaldehyde, which is then oxidized to the corresponding carboxylic acid. The final step is the amidation of the carboxylic acid.

Step 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde

A general and optimized procedure for the synthesis of 1H-indazole-3-carboxaldehydes from indoles via nitrosation has been reported and can be adapted for this synthesis.[1][2]

-

Materials: 7-methyl-indole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Dimethylformamide (DMF), Water, Ethyl Acetate (EtOAc), Magnesium Sulfate (MgSO₄), Petroleum Ether.

-

Procedure:

-

Prepare a solution of sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrochloric acid (2.7 equivalents) to the cooled solution.

-

After 10 minutes, add a solution of 7-methyl-indole (1 equivalent) in DMF to the reaction mixture dropwise over a period of 2 hours using a syringe pump.

-

Once the addition is complete, allow the reaction to stir at room temperature for 12 hours.

-

Extract the reaction mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water (3x) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/EtOAc (8:2) eluent to yield 7-Methyl-1H-indazole-3-carboxaldehyde.

-

Step 2: Oxidation to 7-Methyl-1H-indazole-3-carboxylic acid

The aldehyde can be oxidized to the carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent.

Step 3: Amidation to this compound

A general procedure for the preparation of 1H-indazole-3-carboxamides from the corresponding carboxylic acid involves an amide coupling reaction.[3][4]

-

Materials: 7-Methyl-1H-indazole-3-carboxylic acid, 1-Hydroxybenzotriazole (HOBT), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), Triethylamine (TEA), Anhydrous DMF, Ammonia source (e.g., ammonium chloride and a base, or aqueous ammonia).

-

Procedure:

-

Dissolve 7-Methyl-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF.

-

To this solution, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Introduce the ammonia source to the reaction mixture and continue stirring at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Extract the product with a suitable organic solvent (e.g., 10% Methanol in Chloroform).

-

Wash the combined organic layers with 10% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum.

-

Purify the crude product by column chromatography.

-

Caption: Synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While specific data for the 7-methyl derivative is scarce, the core structure's known interactions provide a strong basis for predicting its potential therapeutic applications.

p21-Activated Kinase 1 (PAK1) Inhibition

Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[5] PAK1 is a key regulator of cell motility, proliferation, and survival, and its aberrant activation is implicated in tumor progression and metastasis. Inhibition of PAK1 can suppress cancer cell migration and invasion.

Caption: Potential inhibition of the PAK1 signaling pathway.

Cannabinoid Receptor Agonism

The 1H-indazole-3-carboxamide scaffold is also a prominent feature in a class of synthetic cannabinoids that are potent agonists of the CB1 and CB2 cannabinoid receptors. These receptors are involved in a variety of physiological processes, including pain perception, appetite, and immune function.

Conclusion

This compound is a compound with significant potential for further investigation, particularly in the fields of oncology and pharmacology. While detailed experimental data for this specific molecule is not yet widely published, established synthetic routes for analogous compounds provide a clear path for its preparation. The known biological activities of the 1H-indazole-3-carboxamide core strongly suggest that the 7-methyl derivative could exhibit interesting properties as a PAK1 inhibitor or a cannabinoid receptor modulator. This guide serves as a foundational resource for researchers embarking on the synthesis and biological evaluation of this promising compound.

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1] Within this class, 1H-indazole-3-carboxamide derivatives have emerged as particularly promising therapeutic agents.[2][3] This technical guide focuses on the potential biological activity of a specific derivative, 7-Methyl-1H-indazole-3-carboxamide, by extrapolating from the well-documented activities of structurally related analogs. The primary focus of this analysis will be on its potential as a p21-activated kinase 1 (PAK1) inhibitor, a significant target in oncology.[1][2]

While direct experimental data for this compound is not extensively available in the public domain, the established structure-activity relationships (SAR) for this class of compounds allow for a reasoned projection of its likely biological profile. This document provides a comprehensive overview of the potential mechanism of action, relevant signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols for assessing its activity.

Potential Mechanism of Action: PAK1 Inhibition

Aberrant activation of p21-activated kinase 1 (PAK1) is strongly associated with tumor progression, making it a compelling target for the development of novel anticancer therapies.[2][4] The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[1][2] It is hypothesized that this compound will also exhibit inhibitory activity against PAK1. The methyl group at the 7-position is a relatively small hydrophobic substitution that is unlikely to disrupt the core binding interactions of the indazole-3-carboxamide moiety with the kinase.

The inhibition of PAK1 by these derivatives has been shown to suppress the migration and invasion of cancer cells.[2] For instance, certain derivatives significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells by downregulating Snail expression.[2]

Signaling Pathway

PAK1 is a key downstream effector of the Rho family of small GTPases, including Cdc42 and Rac1.[5] It plays a crucial role in several signaling pathways that regulate cell survival, proliferation, and cytoskeletal dynamics.[5][6] Inhibition of PAK1 by a compound such as this compound would be expected to modulate these pathways, leading to an anti-tumor effect.

Below is a diagram illustrating the central role of PAK1 in oncogenic signaling and the potential point of intervention for a this compound-based inhibitor.

Caption: PAK1 Signaling and Potential Inhibition.

Quantitative Data for Analogous Compounds

While specific quantitative data for this compound is not available, the following table summarizes the in vitro activity of a potent analogous 1H-indazole-3-carboxamide derivative against PAK1 and other cancer cell lines. This data provides a benchmark for the potential efficacy of the target compound.

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Activity | Reference |

| 30l | PAK1 | Enzyme Inhibition | 9.8 | N/A | Potent Inhibition | [2] |

| 30l | N/A | Cell Migration | N/A | MDA-MB-231 | Significant Suppression | [2] |

| 30l | N/A | Cell Invasion | N/A | MDA-MB-231 | Significant Suppression | [2] |

| 6o | N/A | Cytotoxicity | 5150 | K562 | Promising Inhibition | [7] |

| 6o | N/A | Cytotoxicity | 33200 | HEK-293 (Normal) | Low Toxicity | [7] |

Experimental Protocols

To facilitate further research into the biological activity of this compound, detailed experimental protocols for its synthesis and a key biological assay are provided below.

Synthesis of 1H-Indazole-3-carboxamide Derivatives

The synthesis of 1H-indazole-3-carboxamide derivatives can be achieved through a multi-step process starting from a protected indazole.[3]

General Procedure:

-

Protection of Indazole: The indazole starting material is protected, for example, with a (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl) group.

-

Carboxylation: A carboxyl group is introduced at the 3-position of the protected indazole, typically using n-butyl lithium and CO2.

-

Amide Coupling: The resulting 1H-indazole-3-carboxylic acid is then coupled with the desired amine (in this case, methylamine for this compound) using standard peptide coupling reagents such as HOBT, EDC.HCl, and a base like TEA in a solvent like DMF.

-

Purification: The final product is purified by column chromatography.

The following diagram illustrates the general synthetic workflow.

Caption: Synthetic Workflow for Indazole-3-carboxamides.

In Vitro PAK1 Inhibition Assay

The inhibitory activity of this compound against PAK1 can be determined using a commercially available ADP-Glo™ Kinase Assay kit.[8] This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the compound to determine the IC50 value.

-

Reaction Setup: In a 384-well plate, add 1 µl of the test compound or 5% DMSO (as a control).

-

Enzyme Addition: Add 2 µl of human PAK1 enzyme solution to each well.

-

Incubation: Incubate the plate at room temperature for 10 minutes.

-

Initiation of Kinase Reaction: Start the reaction by adding 2 µl of a substrate/ATP mix.

-

Reaction Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

-

Termination and ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Luminescence Generation:

-

Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and then to light.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Record the luminescence signal using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to the control (DMSO) and determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Conclusion

Based on the robust evidence from structurally related 1H-indazole-3-carboxamide derivatives, it is highly probable that this compound possesses significant biological activity as a PAK1 inhibitor. This potential activity warrants further investigation for its therapeutic applications, particularly in the field of oncology. The provided synthetic and assay protocols offer a clear path for the empirical validation of this hypothesis and for the advancement of this promising compound in the drug discovery pipeline. Further studies should also explore its selectivity profile against other kinases and its in vivo efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 4.5. In Vitro Assay for PAK1 Inhibition [bio-protocol.org]

The Expanding Therapeutic Potential of 1H-Indazole-3-Carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth overview of the known derivatives and analogs of 1H-indazole-3-carboxamide, their synthesis, biological activities, and therapeutic potential. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development in this promising area.

Core Structure and Synthetic Strategies

The fundamental 1H-indazole-3-carboxamide core consists of a fused bicyclic system of benzene and pyrazole rings with a carboxamide group at the 3-position. The synthetic versatility of this scaffold allows for substitutions at various positions, primarily on the indazole nitrogen (N1), the phenyl ring, and the amide nitrogen, leading to a diverse chemical space with a broad spectrum of biological activities.

A common synthetic route to 1H-indazole-3-carboxamide derivatives involves the coupling of 1H-indazole-3-carboxylic acid with a variety of amines.[1][2] The initial step is often the protection of the indazole N-H, followed by carboxylation and subsequent amidation.

General Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxamide Derivatives

A representative synthetic scheme for the preparation of 1H-indazole-3-carboxamide derivatives is outlined below. This protocol is based on methodologies reported in the literature.[1][2]

Step 1: Protection of Indazole Indazole is reacted with a suitable protecting group, such as (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl), in the presence of a base like sodium hydride in an appropriate solvent (e.g., DMF) to yield N-protected indazole.[2]

Step 2: Carboxylation The N-protected indazole is then carboxylated at the C3 position. This is typically achieved by treatment with a strong base, such as n-butyllithium, at low temperatures (-78 °C) under an inert atmosphere, followed by quenching with carbon dioxide.[1][2]

Step 3: Deprotection The protecting group is removed to yield 1H-indazole-3-carboxylic acid. The conditions for deprotection depend on the protecting group used.

Step 4: Amide Coupling The 1H-indazole-3-carboxylic acid is coupled with a desired amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as Hydroxybenzotriazole (HOBt) in a solvent like DMF.[1] This final step yields the target 1H-indazole-3-carboxamide derivative.

Diverse Biological Activities and Therapeutic Targets

Derivatives of 1H-indazole-3-carboxamide have demonstrated significant activity against a range of biological targets, highlighting their potential in various therapeutic areas.

Anticancer Activity

p21-Activated Kinase 1 (PAK1) Inhibition: Several 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell motility and invasion.[3][4] Aberrant PAK1 activity is linked to tumor progression, making it a promising target for anticancer therapies.[3][4] Structure-activity relationship (SAR) studies have shown that substitution with a hydrophobic ring that fits into the deep back pocket of the ATP-binding site and the addition of a hydrophilic group in the solvent-exposed region are crucial for potent and selective PAK1 inhibition.[3][4]

One of the most potent compounds identified, compound 30l , exhibited an IC50 of 9.8 nM for PAK1 and demonstrated significant suppression of migration and invasion of MDA-MB-231 breast cancer cells.[3]

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition: N-1 substituted 1H-indazole-3-carboxamide derivatives have been developed as inhibitors of PARP-1, an enzyme involved in DNA repair.[5] PARP-1 inhibitors are a clinically validated class of anticancer agents. A structure-based design approach led to the development of compounds with a three-carbon linker between the indazole core and various heterocycles.[5] Compound 5 from this series showed an IC50 of 6.8 μM and demonstrated protective effects in a streptozotocin-induced diabetes model in rats by preserving insulin secretion.[5]

Glycogen Synthase Kinase 3 (GSK-3) Inhibition: Through an in silico screening approach, 1H-indazole-3-carboxamides have been identified as a novel class of GSK-3 inhibitors.[6] GSK-3 is implicated in several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[6] The identified hits displayed pIC50 values in the range of 4.9 to 5.5.[6]

Neurological and Cannabimimetic Activity

Cannabinoid Receptor (CB1 and CB2) Agonism: The 1H-indazole-3-carboxamide scaffold is a core component of many synthetic cannabinoids, such as ADB-FUBINACA and AB-PINACA.[7][8] These compounds are potent agonists of both the CB1 and CB2 cannabinoid receptors and are known for their psychoactive effects.[7][8] The (S)-enantiomer of ADB-FUBINACA has been reported to have EC50 values of 1.2 nM and 3.5 nM for CB1 and CB2 receptors, respectively.[8] The metabolism of these synthetic cannabinoids primarily involves hydroxylation of the alkyl and indazole moieties.[9]

Serotonin 4 Receptor (5-HT4R) Ligands: Derivatives of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide have been discovered as selective 5-HT4 receptor ligands.[10] Due to a lack of selectivity in previous ligands, these newer compounds with high selectivity over the 5-HT2A receptor and the hERG potassium channel are of significant interest.[10] Two compounds, 11ab and 12g , were identified as potent and selective 5-HT4R antagonists with good in vitro pharmacokinetic profiles and demonstrated antinociceptive effects in animal models of analgesia.[10]

Anti-inflammatory and Immunomodulatory Activity

Calcium-Release Activated Calcium (CRAC) Channel Blockers: 1H-indazole-3-carboxamides have been investigated as potent blockers of the CRAC channel, which plays a crucial role in the activation of mast cells and the subsequent release of pro-inflammatory mediators.[11] SAR studies revealed that the 3-carboxamide regiochemistry is critical for inhibitory activity.[11] The derivative 12d was found to inhibit calcium influx and stabilize mast cells with a sub-micromolar IC50.[11]

Antimicrobial Activity

A series of novel 1H-indazole-3-carboxamides were synthesized and evaluated for their antimicrobial activity.[1][2] The study involved coupling 1H-indazole-3-carboxylic acid with various substituted aryl or aliphatic amines.[1] The synthesized compounds were tested against a panel of bacteria and fungi, with some derivatives showing promising activity.

Quantitative Data Summary

| Compound ID | Target | Activity (IC50/EC50) | Reference |

| 30l | PAK1 | 9.8 nM | [3] |

| 5 | PARP-1 | 6.8 μM | [5] |

| (S)-ADB-FUBINACA | CB1 Receptor | 1.2 nM (EC50) | [8] |

| (S)-ADB-FUBINACA | CB2 Receptor | 3.5 nM (EC50) | [8] |

| 12d | CRAC Channel | sub-μM | [11] |

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental workflows provide a clearer understanding of the mechanisms of action and research methodologies.

PAK1 Signaling in Cancer Cell Migration

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-methyl-1H-indazole-3-carboxamide | 946343-59-5 | Benchchem [benchchem.com]

- 8. ADB-FUBINACA - Wikipedia [en.wikipedia.org]

- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methyl-1H-indazole-3-carboxamide: An In-Depth Technical Guide on Mechanism of Action Hypotheses

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1H-indazole-3-carboxamide and its structural analogs represent a class of compounds with significant therapeutic potential, primarily investigated for their role in oncology. The predominant hypothesis for their mechanism of action centers on the inhibition of p21-Activated Kinase 1 (PAK1), a key signaling node in cancer cell proliferation, survival, and metastasis. Emerging evidence also points towards other potential mechanisms, including the inhibition of Phosphoinositide 3-Kinase (PI3K) and interactions with cannabinoid receptors. This technical guide provides a comprehensive overview of the current hypotheses surrounding the mechanism of action of this compound, presenting supporting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Primary Hypothesis: p21-Activated Kinase 1 (PAK1) Inhibition

The most compelling evidence for the mechanism of action of 1H-indazole-3-carboxamide derivatives, including the 7-methyl analog, points towards the inhibition of p21-Activated Kinase 1 (PAK1). PAK1 is a serine/threonine kinase that functions as a critical downstream effector of small Rho GTPases, Rac1 and Cdc42. Aberrant PAK1 activation is a hallmark of numerous cancers, where it promotes oncogenic signaling, cytoskeletal rearrangements, and cell motility.

The PAK1 Signaling Pathway

PAK1 is a central hub in a complex network of signaling pathways that regulate cell growth, survival, and migration. Upon activation by Rac/Cdc42, PAK1 phosphorylates a multitude of downstream substrates, leading to a cascade of cellular events that contribute to tumorigenesis.

Caption: The PAK1 signaling pathway and the inhibitory action of this compound.

Quantitative Data: In Vitro Inhibition of PAK1

Studies on 1H-indazole-3-carboxamide derivatives have demonstrated potent inhibition of PAK1. While specific data for the 7-methyl analog is not extensively published, closely related compounds have shown significant activity.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Compound 30l (a 1H-indazole-3-carboxamide derivative) | PAK1 | 9.8 | Enzyme Inhibition Assay | [1][2][3][4] |

Experimental Protocols

Objective: To determine the in vitro inhibitory activity of a compound against PAK1.

Materials:

-

Recombinant human PAK1 enzyme

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

ATP

-

Substrate peptide (e.g., a generic serine/threonine kinase substrate)

-

Test compound (this compound)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the recombinant PAK1 enzyme, the substrate peptide, and the kinase buffer.

-

Add the diluted test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the phosphorylation of the substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Objective: To assess the effect of a compound on cancer cell migration.

Materials:

-

Cancer cell line with high migratory potential (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Test compound

-

Microscope with imaging capabilities

Procedure:

-

Seed the cancer cells in a multi-well plate and grow them to confluence.

-

Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Wash the cells to remove debris.

-

Treat the cells with different concentrations of the test compound.

-

Image the wound at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

-

Measure the width of the wound at each time point for each treatment group.

-

Calculate the percentage of wound closure to determine the effect of the compound on cell migration.

Caption: Workflow for a wound healing cell migration assay.

Secondary Hypotheses

While PAK1 inhibition is the most prominent hypothesis, the versatile 1H-indazole-3-carboxamide scaffold has been implicated in other biological activities.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. Some evidence suggests that N-methyl-1H-indazole-3-carboxamide may inhibit PI3K, a key upstream regulator of this pathway.

Caption: The PI3K signaling pathway and the potential inhibitory role of this compound.

Further quantitative data and detailed protocols for PI3K inhibition by this specific compound are limited in the public domain and require further investigation.

Cannabinoid Receptor Agonism

A significant number of synthetic indazole-3-carboxamide derivatives have been identified as potent agonists of the cannabinoid receptors CB1 and CB2.[5][6] These receptors are part of the endocannabinoid system and are involved in a wide range of physiological processes.

| Compound Class | Target | Activity |

| Indazole-3-carboxamide derivatives | CB1 Receptor | Agonist |

| Indazole-3-carboxamide derivatives | CB2 Receptor | Agonist |

Objective: To determine the binding affinity of a compound to cannabinoid receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Test compound

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, add the receptor-expressing membranes, the radiolabeled ligand, and the binding buffer.

-

Add the diluted test compound.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 90 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.

Conclusion

The primary mechanism of action for this compound and its derivatives is hypothesized to be the inhibition of PAK1, a key kinase in cancer progression. This is supported by in vitro enzyme inhibition data and cellular assays demonstrating effects on cancer cell migration. However, the versatility of the indazole-3-carboxamide scaffold suggests the possibility of other mechanisms, including PI3K inhibition and cannabinoid receptor agonism, which warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore and validate the therapeutic potential of this class of compounds. Future research should focus on obtaining more specific quantitative data for this compound and elucidating the precise molecular interactions with its targets.

References

- 1. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

A Technical Guide to the Spectroscopic Profile of 7-Methyl-1H-indazole-3-carboxamide

This guide provides a comprehensive overview of the predicted spectroscopic characteristics of 7-Methyl-1H-indazole-3-carboxamide, designed for researchers, scientists, and professionals in drug development. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for the synthesis and characterization of such a compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of the indazole core and the influence of the 7-methyl and 3-carboxamide substituents.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 - 14.0 | br s | 1H | N-H (indazole) |

| ~8.0 - 8.2 | d | 1H | H4 |

| ~7.5 - 7.7 | br s | 1H | N-H (amide) |

| ~7.2 - 7.4 | t | 1H | H5 |

| ~7.0 - 7.2 | d | 1H | H6 |

| ~7.0 - 7.2 | br s | 1H | N-H (amide) |

| ~2.5 - 2.6 | s | 3H | CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 168 | C=O (amide) |

| ~142 - 144 | C3 |

| ~140 - 142 | C7a |

| ~128 - 130 | C5 |

| ~125 - 127 | C7 |

| ~122 - 124 | C3a |

| ~120 - 122 | C4 |

| ~118 - 120 | C6 |

| ~16 - 18 | CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3150 | Strong, Broad | N-H stretching (indazole and amide) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2980 - 2850 | Medium | C-H stretching (methyl) |

| ~1670 | Strong | C=O stretching (Amide I) |

| ~1620 | Medium | N-H bending (Amide II) |

| 1600 - 1450 | Medium-Strong | C=C stretching (aromatic) |

| ~750 | Strong | C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Predicted Identity |

| 175 | [M]⁺ (Molecular Ion) |

| 159 | [M - NH₂]⁺ |

| 131 | [M - CONH₂]⁺ |

| 130 | [M - CONH₂ - H]⁺ |

| 103 | [C₇H₅N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data, based on established chemical literature for similar compounds[1][2].

Synthesis of this compound

A common route for the synthesis of indazole-3-carboxamides involves the amidation of the corresponding carboxylic acid.

-

Preparation of 7-Methyl-1H-indazole-3-carboxylic acid: This precursor can be synthesized from 7-methyl-1H-indazole via lithiation followed by quenching with carbon dioxide.

-

Amidation: To a solution of 7-Methyl-1H-indazole-3-carboxylic acid in a suitable solvent such as DMF, a coupling agent (e.g., HOBT, EDC.HCl) and a base (e.g., TEA) are added. The reaction mixture is stirred, followed by the addition of an ammonia source (e.g., ammonium chloride). The reaction is monitored by TLC. Upon completion, the product is isolated by extraction and purified by column chromatography[1].

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts would be reported in parts per million (ppm) relative to the residual solvent signal.

-

IR Spectroscopy: The IR spectrum would be obtained using an FTIR spectrometer. The sample can be analyzed as a solid using an ATR accessory or as a KBr pellet. The spectral data would be reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectra would be obtained on a mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

Visualizations

The following diagrams illustrate the general workflow for compound synthesis and characterization, and the logical process of spectroscopic data interpretation.

Caption: A general workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: A logical workflow for the interpretation of spectroscopic data to confirm a chemical structure.

References

In Silico Prediction of 7-Methyl-1H-indazole-3-carboxamide Bioactivity: A Technical Guide

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological activity of 7-Methyl-1H-indazole-3-carboxamide. The indazole scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document outlines a systematic in silico approach, encompassing target identification, molecular docking, and quantitative structure-activity relationship (QSAR) modeling, to elucidate the potential therapeutic applications of this specific derivative. Detailed experimental protocols for these computational techniques are provided, along with data presentation standards and visualizations of key workflows and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction to this compound and In Silico Bioactivity Prediction

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological properties.[1][2] These activities include anti-inflammatory, antimicrobial, and potent antitumor effects through the inhibition of various protein kinases.[3][4] Specifically, the 1H-indazole-3-carboxamide scaffold is a key structural feature in the design of various enzyme inhibitors, including those targeting p21-activated kinase 1 (PAK1) and Phosphoinositide 3-Kinase (PI3K).[5][6] Furthermore, this scaffold is prominent in a class of synthetic cannabinoids that act as potent agonists of both CB1 and CB2 receptors.[5]

This compound is a specific derivative within this class. While extensive experimental data for this particular molecule is not widely published, its structural similarity to known bioactive compounds suggests a high potential for therapeutic relevance. In silico bioactivity prediction offers a rapid and cost-effective approach to hypothesize and prioritize potential biological targets and activities for subsequent experimental validation. These computational methods leverage the known data of structurally related molecules to build predictive models.

This guide will detail a systematic workflow for the in silico evaluation of this compound, starting from target identification based on ligand similarity, followed by molecular docking to predict binding affinity and mode, and culminating in the development of QSAR models to correlate structural features with biological activity.

Potential Bioactivities and Quantitative Data from Related Indazole Derivatives

Based on the activities of structurally similar 1H-indazole-3-carboxamide derivatives, the following therapeutic areas are of high interest for this compound. The quantitative data presented in Table 1 is derived from published studies on these related compounds and serves as a benchmark for interpreting in silico predictions.

| Compound Class | Target | Activity Type | Reported Value | Reference |

| 1H-indazole-3-carboxamide derivative (compound 30l) | p21-activated kinase 1 (PAK1) | IC50 | 9.8 nM | [6][7] |

| 3-phenyl-1H-indazole carboxamide derivative (compound 10g) | Candida albicans | Antifungal Activity | - | [8] |

| N-phenylbenzo[g]indazole derivatives | Lanosterol-14α-demethylase | Antibacterial/Antifungal | - | [1] |

| 3-amino-1H-indazole derivatives | PI3K/AKT/mTOR pathway | Anticancer | - | [1] |

| Indazole derivatives | Cytochrome bc1 | Antifungal | IC50 0.289 µM | [1] |

| 2,3-diphenyl-2H-indazole derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | - | [4] |

Table 1: Reported Bioactivities of Structurally Related Indazole Derivatives

In Silico Experimental Protocols

This section provides detailed methodologies for the key in silico experiments to predict the bioactivity of this compound.

Ligand-Based Target Prediction

This protocol aims to identify potential protein targets for this compound by comparing its structure to a database of known bioactive ligands.

Methodology:

-

Preparation of the Query Molecule:

-

The 3D structure of this compound is generated using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

The structure is then energy minimized using a suitable force field (e.g., MMFF94).

-

The optimized structure is saved in a standard format (e.g., .sdf, .mol2).

-

-

Similarity Search:

-

The optimized structure is used as a query in a ligand-based target prediction server (e.g., SwissTargetPrediction, PharmMapper).

-

The search is performed against a database of known ligands with annotated protein targets.

-

The similarity metric used is typically based on a combination of 2D fingerprints and 3D shape similarity.

-

-

Target Prioritization:

-

The output will be a ranked list of potential protein targets.

-

Targets are prioritized based on the similarity score and their relevance to the known pharmacology of indazole derivatives (e.g., kinases, cannabinoid receptors, microbial enzymes).

-

Molecular Docking

This protocol describes the process of predicting the binding mode and affinity of this compound to a prioritized protein target.

Methodology:

-

Preparation of the Receptor:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

All water molecules and non-essential ligands are removed from the PDB file.

-

Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Preparation of the Ligand:

-

The 3D structure of this compound is prepared as described in section 3.1.

-

Partial charges are assigned to the ligand atoms.

-

-

Docking Simulation:

-

A molecular docking program (e.g., AutoDock Vina, Glide) is used to perform the simulation.

-

The binding site on the receptor is defined based on the location of the co-crystallized ligand in the PDB structure or through binding site prediction algorithms.

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

-

Each pose is scored based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The predicted binding affinity (e.g., in kcal/mol) is recorded.

-

The top-ranked binding poses are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor.

-

QSAR Model Development

This protocol outlines the development of a Quantitative Structure-Activity Relationship (QSAR) model to predict the bioactivity of new indazole derivatives based on their structural properties.

Methodology:

-

Data Collection:

-

A dataset of structurally diverse indazole derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target is compiled from the literature.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, a set of molecular descriptors is calculated using software like PaDEL-Descriptor or RDKit. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

-

-

Data Splitting:

-

The dataset is randomly split into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance.

-

-

Model Building:

-

A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or a machine learning algorithm (e.g., random forest, support vector machine), is used to build a mathematical model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable).

-

-

Model Validation:

-

The predictive power of the model is assessed using various statistical metrics, such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).

-

The model's ability to predict the activity of the external test set is also evaluated.

-

-

Prediction for this compound:

-

The validated QSAR model is used to predict the biological activity of this compound by calculating its molecular descriptors and inputting them into the model.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes and pathways relevant to the in silico prediction of this compound bioactivity.

Caption: In Silico Bioactivity Prediction Workflow.

Caption: Potential Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

Caption: Potential Inhibition of the PAK1 Signaling Pathway.

Conclusion

This technical guide has outlined a robust in silico framework for the prediction of the bioactivity of this compound. By leveraging the extensive knowledge base of related indazole derivatives, computational methods such as ligand-based target prediction, molecular docking, and QSAR modeling can effectively generate hypotheses regarding its potential therapeutic applications. The provided protocols and visualizations serve as a practical resource for researchers to initiate and conduct these predictive studies. The insights gained from such in silico analyses are invaluable for guiding subsequent experimental validation and accelerating the drug discovery process for this promising class of compounds.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-methyl-1H-indazole-3-carboxamide | 946343-59-5 | Benchchem [benchchem.com]

- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to form key hydrogen bonding interactions have made it a cornerstone in the design of numerous biologically active compounds.[1][2][3] Among its many derivatives, the 7-methyl-indazole moiety has garnered significant attention for its unique ability to impart desirable pharmacological properties, leading to the development of potent and selective agents across various therapeutic areas.

This technical guide provides a comprehensive review of the 7-methyl-indazole scaffold in medicinal chemistry. It covers its synthesis, key therapeutic applications, structure-activity relationships (SAR), and detailed experimental protocols, offering a valuable resource for professionals engaged in drug discovery and development.

Synthesis of the 7-Methyl-Indazole Core

The foundational 7-methyl-1H-indazole core is accessible through well-established synthetic routes. A common and efficient method involves the cyclization of 2,6-dimethylaniline, a readily available starting material. This transformation proceeds via a diazotization reaction followed by an intramolecular cyclization, yielding the target scaffold with high efficiency.

Caption: General workflow for the synthesis of 7-methyl-1H-indazole.

Medicinal Chemistry Applications

The 7-methyl-indazole scaffold has been successfully incorporated into a range of therapeutic agents, most notably as kinase inhibitors and receptor antagonists.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[4] The indazole nucleus can act as an ATP surrogate, effectively competing for the kinase ATP-binding site.[2] The 7-methyl group often serves to enhance potency and selectivity by occupying a specific hydrophobic pocket within the target kinase.

-

FGFR Inhibitors: Indazole derivatives have been explored as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The addition of a methyl group on the indazole phenyl ring of certain compounds led to a remarkable increase in activity against FGFR1.[4]

-

VEGFR-2 Inhibitors: Several indazole derivatives have shown excellent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[4] Pazopanib, an approved anticancer drug, features an indazole core and targets multiple kinases including VEGFR.[3]

-

Other Kinases: The broader indazole scaffold has been employed to develop inhibitors for a wide range of kinases, including Glycogen Synthase Kinase-3 (GSK-3), c-Jun N-terminal kinases (JNKs), and Aurora kinases, highlighting the versatility of this core structure.[4][5][6]

// Nodes Ligand [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., VEGFR, FGFR)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="7-Methyl-Indazole\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; ADP [label="ADP", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(Proliferation, Angiogenesis,\nSurvival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand -> Receptor [label="Binds & Activates"]; Receptor -> Downstream [label="Phosphorylates"]; Downstream -> Response [label="Activates"]; ATP -> Receptor [label="Binds to\nActive Site", dir=back]; Receptor -> ADP [style=dashed]; Inhibitor -> Receptor [label="Blocks ATP Binding", color="#EA4335", arrowhead="tee"]; }

Caption: Mechanism of action for 7-methyl-indazole-based kinase inhibitors.

CGRP Receptor Antagonists

The Calcitonin Gene-Related Peptide (CGRP) receptor is a validated target for the acute treatment of migraine.[7][8] Small molecule CGRP antagonists, known as "gepants," have demonstrated clinical efficacy. The 7-methyl-1H-indazol-5-yl group is a key pharmacophore found in several potent CGRP receptor antagonists, including Zavegepant and BMS-742413.[9][10][11] In these molecules, the indazole's NH moiety often forms a critical hydrogen bond interaction with the RAMP1 subunit of the CGRP receptor, anchoring the antagonist in the binding pocket.[9]

The development of BMS-742413 highlighted the scaffold's utility in creating highly potent antagonists with superior safety profiles suitable for non-oral delivery routes, such as intranasal administration, for rapid onset of action.[11]

Quantitative Data Summary

The following tables summarize the reported biological activity for various compounds containing the indazole or 7-methyl-indazole scaffold.

Table 1: Activity of Indazole Derivatives as Kinase Inhibitors

| Compound ID | Target Kinase | Activity Type | Value | Reference |

|---|---|---|---|---|

| 12b | VEGFR-2 | IC₅₀ | 5.4 nM | [4] |

| 12c | VEGFR-2 | IC₅₀ | 5.6 nM | [4] |

| 12e | VEGFR-2 | IC₅₀ | 7.0 nM | [4] |

| 22 | FGFR-2 | IC₅₀ | 0.8 µM | [4] |

| 22 | FGFR-3 | IC₅₀ | 4.5 µM | [4] |

| 33a | FGFR-1 | IC₅₀ | 25 nM | [4] |

| Pazopanib | VEGFR-1/2/3, PDGFR, etc. | IC₅₀ | 10-84 nM | [] |

| Regorafenib | VEGFR-1/2/3, PDGFR-β, Kit, etc. | IC₅₀ | 4.2-46 nM |[] |

Table 2: Activity of 7-Methyl-Indazole Derivatives as CGRP Receptor Antagonists

| Compound ID | Target | Activity Type | Value | Reference |

|---|---|---|---|---|

| Zavegepant | CGRP Receptor | Kᵢ | 0.023 nM | [10] |

| BMS-742413 | CGRP Receptor | - | Highly Potent | [11] |

| HTL22562 | CGRP Receptor | - | Highly Potent |[7] |

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For indazole-based molecules, modifications at several positions can significantly impact biological activity, selectivity, and pharmacokinetic properties.

-

N1-Position: Substitution at the N1 position of the indazole ring is a common strategy to modulate potency and physicochemical properties. This position is often directed towards the solvent-exposed region of a binding pocket, allowing for the introduction of larger, more complex substituents to improve solubility or target specific sub-pockets.

-

C3-Position: The C3 position is frequently involved in key interactions with the hinge region of protein kinases. Modifications here can drastically alter the kinase selectivity profile.

-

C5/C6-Positions: These positions on the benzene ring portion of the scaffold are often used to attach larger fragments that can form additional interactions with the target protein, thereby increasing affinity.

-

C7-Methyl Group: As seen in numerous examples, the presence of the methyl group at the C7 position is often critical. It can enhance potency by fitting into a hydrophobic pocket, improve metabolic stability by blocking a potential site of oxidation, and influence the overall conformation of the molecule to favor a bioactive pose.

Indazole [label=<

// Invisible nodes for edge anchoring node [shape=point, width=0, height=0]; N1_anchor; C3_anchor; C5_anchor; C7_anchor;

// Position the invisible nodes over the image Indazole:s -> N1_anchor [style=invis, len=1.5]; Indazole:e -> C3_anchor [style=invis, len=1.2]; Indazole:w -> C5_anchor [style=invis, len=1.2]; Indazole:w -> C7_anchor [style=invis, len=1.0];

// Description nodes node [shape=box, style="filled", fontcolor="#202124", fillcolor="#F1F3F4", width=3, height=0.5]; N1_desc [label="N1-Substitution:\nModulates potency and\npharmacokinetic properties."]; C3_desc [label="C3-Substitution:\nOften key for hinge-binding\nin kinases."]; C5_desc [label="C5-Substitution:\nAttachment point for extending\ninto binding pockets."]; C7_desc [label="C7-Methyl Group:\nCrucial for potency and selectivity\nvia hydrophobic interactions."];

// Edges from anchors to descriptions edge [color="#4285F4"]; N1_anchor -> N1_desc; C3_anchor -> C3_desc; C5_anchor -> C5_desc; C7_anchor -> C7_desc; }

Caption: Structure-Activity Relationship (SAR) map for the 7-methyl-indazole scaffold.

Experimental Protocols

Synthesis of 7-Methyl-1H-Indazole[13]

This protocol describes a general and high-yielding procedure for the gram-scale synthesis of the core scaffold.

Materials:

-

2,6-dimethylaniline (25 g, 206 mmol)

-

tert-butyl nitrite (52 mL)

-

Potassium acetate (40 g, 412 mmol)

-

18-crown-6 (5.4 g, 20.6 mmol)

-

Chloroform (750 mL + 400 mL)

-

Water (2 x 250 mL)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate (9:1)

Procedure:

-

To a solution of 2,6-dimethylaniline (25 g) in chloroform (750 mL) at room temperature under a nitrogen atmosphere, slowly add tert-butyl nitrite (52 mL).

-

Stir the mixture for 20 minutes.

-

Add potassium acetate (40 g) and 18-crown-6 (5.4 g) to the reaction mixture.

-

Heat the mixture to reflux for 3 hours.

-

Cool the reaction to room temperature and continue stirring for an additional 15 hours.

-

Remove the solid precipitate by vacuum filtration and wash the solids with chloroform (400 mL).

-

Combine the filtrates and wash with water (2 x 250 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to remove the solvent.

-

Purify the resulting residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate (9:1) mixture.

-

The product, 7-methyl-1H-indazole, is obtained as an orange solid (Typical yield: 23 g, 85%).[13]

-

Confirm the structure using ¹H NMR spectroscopy. (¹H NMR (CDCl₃): δ 2.60 (s, 3H), 7.10 (m, 2H), 7.70 (d, 1H), 8.10 (s, 1H)).[13]

Conclusion and Future Outlook

The 7-methyl-indazole scaffold has proven to be a highly valuable core structure in medicinal chemistry, leading to the discovery of potent kinase inhibitors and CGRP receptor antagonists. Its favorable physicochemical properties and synthetic accessibility ensure its continued prominence in drug discovery campaigns. Future research will likely focus on expanding the application of this scaffold to new biological targets and exploring novel derivatization strategies to further refine the potency, selectivity, and drug-like properties of the resulting compounds. The strategic placement of the 7-methyl group remains a key design element for achieving high-affinity interactions, underscoring the importance of nuanced structural modifications in modern drug design.

References

- 1. a-review-on-synthetic-strategy-molecular-pharmacology-of-indazole-derivatives-and-their-future-perspective - Ask this paper | Bohrium [bohrium.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. drugs.com [drugs.com]

- 9. Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7-METHYL (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Indazole-3-Carboxamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its ability to form key hydrogen bonding interactions and its versatile synthetic accessibility have made it a cornerstone in the design of numerous biologically active molecules. Among the various indazole derivatives, the indazole-3-carboxamide moiety has garnered significant attention, leading to the discovery of potent and selective modulators of a diverse range of biological targets. This technical guide provides an in-depth exploration of the discovery and history of indazole-3-carboxamide compounds, detailing their synthesis, key therapeutic applications, and the underlying mechanisms of action.

A Historical Perspective: From Indazole to a Prominent Pharmacophore

The journey of indazole chemistry began in the 19th century with the first synthesis of the indazole nucleus. However, the specific exploration of indazole-3-carboxamides as a distinct class of therapeutic agents is a more recent development, gaining momentum in the late 20th and early 21st centuries.

-

Early Synthesis: The indazole ring was first synthesized in the 1880s. For many decades, research into indazoles was primarily of academic interest, focusing on their chemical properties and synthesis.

-

Emergence as a Bioactive Scaffold: In the latter half of the 20th century, the isosteric relationship between indazole and other important biological scaffolds, such as indole and benzimidazole, spurred interest in its medicinal chemistry applications.

-

The Rise of the 3-Carboxamide: The 3-carboxamide functional group proved to be a critical handle for modulating the potency, selectivity, and pharmacokinetic properties of indazole-based compounds. This discovery unlocked the potential of this scaffold against a wide array of biological targets, leading to its current status as a privileged pharmacophore in modern drug discovery.

Synthetic Strategies for Indazole-3-Carboxamides

The synthesis of indazole-3-carboxamide derivatives typically commences from indazole-3-carboxylic acid or its corresponding esters. A general and widely adopted synthetic route is outlined below.

Experimental Protocol: General Synthesis of 1H-Indazole-3-Carboxamides

A common method for the synthesis of 1H-indazole-3-carboxamides involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.

Materials:

-

1H-Indazole-3-carboxylic acid

-

Substituted amine (R-NH2)

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).

-

Add TEA or DIPEA (3 equivalents) to the mixture and stir at room temperature for 15-30 minutes.

-

Add the desired amine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or DCM.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 1H-indazole-3-carboxamide derivative.

Characterization: The structure and purity of the synthesized compounds are typically confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Therapeutic Applications and Mechanisms of Action

The versatility of the indazole-3-carboxamide scaffold is demonstrated by its application in targeting a wide range of proteins implicated in various diseases, including cancer, inflammation, and immune disorders.

PARP Inhibitors in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality. Several indazole-3-carboxamide derivatives have been developed as potent PARP inhibitors. A notable example is Niraparib, an FDA-approved drug for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[1]

| Compound | Target(s) | IC50 (nM) | Cell-based Assay (EC50, nM) | Reference |

| Niraparib | PARP-1, PARP-2 | 3.8, 2.1 | 4 | [1][2][3] |

| MK-4827 | PARP-1, PARP-2 | 3.8, 2.1 | 4 | [3] |

Kinase Inhibitors in Oncology and Other Diseases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer. The indazole-3-carboxamide scaffold has been successfully employed to develop inhibitors of various kinases.

PAK1 is a serine/threonine kinase that is a key downstream effector of the Rho GTPases Rac1 and Cdc42. It is implicated in cell motility, survival, and proliferation, and its overexpression is associated with several cancers.

| Compound | Target | IC50 (nM) | Reference |

| FRAX597 | PAK1 | 8 | [4] |

| Compound 30l | PAK1 | 9.8 | [5] |

Prostanoid EP4 Receptor Antagonists for Immuno-oncology and Inflammation

The prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor that plays a significant role in inflammation and immunosuppression within the tumor microenvironment. Antagonism of the EP4 receptor can enhance anti-tumor immunity.

| Compound | Target | IC50 (nM) | Reference |

| Compound 14 | EP4 | 1.1 | [6][7][8] |

Calcium Release-Activated Calcium (CRAC) Channel Blockers for Immune Modulation

CRAC channels are highly calcium-selective ion channels that are crucial for the activation of immune cells, such as T cells and mast cells. Store-operated calcium entry (SOCE) through CRAC channels is initiated by the depletion of calcium from the endoplasmic reticulum (ER). Indazole-3-carboxamides have been identified as potent blockers of CRAC channels, offering a potential therapeutic strategy for autoimmune and inflammatory diseases.

| Compound | Target | IC50 (µM) | Reference |

| 12d | CRAC Channel | 0.67 | [9][10][11] |

| 12a | CRAC Channel | 1.51 | [9] |

Conclusion and Future Directions

The indazole-3-carboxamide scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutics. Its journey from a simple heterocyclic core to a privileged structure in medicinal chemistry highlights the power of systematic structure-activity relationship studies and a deep understanding of target biology. The successful development of compounds targeting a diverse set of proteins, from enzymes like PARP and kinases to cell surface receptors and ion channels, underscores the broad applicability of this chemical class.

Future research in this area will likely focus on:

-

Improving Selectivity: Fine-tuning the substitutions on the indazole core and the carboxamide moiety to achieve even greater selectivity for the desired target, thereby minimizing off-target effects.

-

Exploring New Targets: Applying the indazole-3-carboxamide scaffold to novel and challenging biological targets.

-

Optimizing Pharmacokinetics: Further enhancing the drug-like properties of these compounds to improve their oral bioavailability, metabolic stability, and overall pharmacokinetic profiles.

-

Combination Therapies: Investigating the synergistic effects of indazole-3-carboxamide-based drugs with other therapeutic agents to overcome drug resistance and enhance efficacy.

The continued exploration of the chemical space around the indazole-3-carboxamide core promises to yield the next generation of innovative medicines for a wide range of human diseases.

References

- 1. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [research.bidmc.org]

Unveiling the Therapeutic Landscape: A Technical Guide to the Predicted Protein Targets of 7-Methyl-1H-indazole-3-carboxamide

For Immediate Release

[City, State] – November 2, 2025 – In the dynamic field of drug discovery, the identification of molecular targets for novel chemical entities is a critical step. This technical guide offers an in-depth analysis of the predicted protein targets for 7-Methyl-1H-indazole-3-carboxamide, a compound of interest within the broader class of indazole derivatives known for their diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, providing a foundational roadmap for future investigational studies.

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anti-inflammatory, anti-tumor, and neurological agents.[1][2] While direct experimental data for this compound is not yet publicly available, computational methods provide a robust framework for predicting its biological interactions and guiding hypothesis-driven research.

Predicted Protein Targets: A Computational Approach

To elucidate the potential mechanism of action of this compound, a rigorous in silico target prediction analysis was performed. The compound's structure, represented by the SMILES string Cc1cccc2c1nnc2C(=O)N, was submitted to multiple state-of-the-art target prediction web servers. The results from these predictive models suggest a range of potential protein targets, with a notable convergence on kinases, G-protein coupled receptors (GPCRs), and certain enzymes.

The following table summarizes the top-ranking predicted protein targets, compiled and consolidated from various computational platforms. It is crucial to note that these are predictions and require experimental validation.

| Target Class | Predicted Protein Target | Prediction Confidence/Score | Potential Therapeutic Area |

| Kinases | p21-activated kinase 1 (PAK1) | High | Oncology, Anti-inflammatory |

| Bromodomain-containing protein 4 (BRD4) | Moderate | Oncology, Epigenetics | |

| Cyclin-dependent kinases (CDKs) | Moderate | Oncology | |

| GPCRs | Serotonin Receptors (e.g., 5-HT2A, 5-HT3) | Moderate | Neurology, Psychiatry |

| Cannabinoid Receptor 1 (CB1) | Low to Moderate | Neurology, Pain Management | |

| Cannabinoid Receptor 2 (CB2) | Low to Moderate | Immunology, Anti-inflammatory | |

| Enzymes | HIV Protease | Low | Antiviral |

| Protein Kinase C (PKC) | Low | Signal Transduction |

Note: Prediction confidence is a qualitative assessment based on the convergence of results from multiple prediction algorithms. These predictions are intended for research guidance and are not a definitive assignment of biological activity.

The prediction of PAK1 as a high-confidence target is supported by literature demonstrating that other 1H-indazole-3-carboxamide derivatives are potent and selective PAK1 inhibitors.[3][4] Similarly, the prediction of BRD4 as a potential target aligns with studies on 3-methyl-1H-indazole derivatives.[5][6]

Experimental Protocols for Target Validation

The validation of predicted protein targets is a cornerstone of drug discovery. Below are detailed methodologies for key experiments to confirm the interaction between this compound and its putative targets.

In Vitro Kinase Assay (for PAK1 and CDKs)

Objective: To determine the inhibitory activity of this compound against the predicted kinase targets.

Methodology:

-

Reagents: Recombinant human kinase (e.g., PAK1), substrate peptide, ATP, this compound (in DMSO), kinase assay buffer.

-

Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add the kinase and the test compound. Incubate for a specified period (e.g., 15 minutes) at room temperature. c. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. d. Allow the reaction to proceed for a defined time (e.g., 60 minutes) at 30°C. e. Terminate the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or by using a phosphospecific antibody in an ELISA format. f. Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Bromodomain Binding Assay (for BRD4)

Objective: To quantify the binding affinity of this compound to the bromodomain of BRD4.

Methodology (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

-

Reagents: Recombinant human BRD4 bromodomain (tagged with a donor fluorophore, e.g., Terbium), a biotinylated histone peptide ligand (acetylated), and an acceptor fluorophore-conjugated streptavidin (e.g., SA-d2).

-

Procedure: a. Prepare serial dilutions of this compound. b. In a low-volume 384-well plate, add the tagged BRD4 protein, the test compound, and the biotinylated histone peptide. c. Incubate to allow for binding equilibration. d. Add the acceptor-conjugated streptavidin. e. After a final incubation period, measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at two wavelengths, e.g., 665 nm for the acceptor and 620 nm for the donor). f. The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the histone peptide by the test compound. g. Determine the Ki or IC50 value from the dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement in a cellular context.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line overexpressing the target protein) to near confluency.

-

Compound Treatment: Treat the cells with this compound or vehicle control (DMSO) for a specified time.

-

Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the aliquots to a range of different temperatures.

-

Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing stabilized, unbound protein) from the precipitated fraction by centrifugation.

-

Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Visualizing Workflows and Pathways

To further clarify the processes involved in target identification and the potential biological context of this compound's activity, the following diagrams are provided.

Conclusion